molecular formula C16H14F3N3O2 B2801212 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097933-06-5

2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2801212
CAS No.: 2097933-06-5
M. Wt: 337.302
InChI Key: JZSJVCIFDKVVHD-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals known for its versatility in interacting with various biological targets . This core structure is often investigated for its potential as a bioisostere for phenyl rings, which can fine-tune the potency and pharmacokinetic properties of drug candidates . The molecule's specific structure, incorporating a pyrrolidine ring linked via an ether to the pyrimidine, is characteristic of compounds designed to modulate enzyme activity. Pyrimidine and pyrrolopyrimidine derivatives are extensively explored in numerous therapeutic areas. They are commonly investigated as inhibitors of protein kinases, such as EGFR for non-small cell lung cancer research , and Janus kinases (JAK) for immunology and inflammatory disease studies . Furthermore, the disruption of pyrimidine biosynthesis itself is a validated mechanism of action for research in oncology and herbicide development . Researchers value this compound as a key intermediate or a novel chemical entity for constructing more complex molecules, screening against novel biological targets, and establishing structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-9-20-6-4-13(21-9)24-10-5-7-22(8-10)16(23)11-2-3-12(17)15(19)14(11)18/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSJVCIFDKVVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key compounds:

Example 64 (Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate)

  • Structural Differences :
    • Example 64 substitutes the pyrrolidine ring with a pyrazolo[3,4-c]pyrimidine core and incorporates a chromen-4-one system.
    • Fluorine atoms are positioned at aromatic rings (3-fluorophenyl, 3-fluorobenzoate) rather than a trifluorobenzoyl group.
  • Functional Implications: The chromenone moiety in Example 64 likely enhances π-π stacking interactions with kinase ATP-binding pockets, a feature absent in the target compound. The trifluorobenzoyl group in the target compound may improve passive diffusion across membranes compared to Example 64’s polar ester group .

Compound 9 (Phosphoramidite Derivative with Pyrimidine-Thioether Linkage)

  • Structural Differences :
    • Compound 9 includes a 2-thio-4-oxopyrimidine linked to a sugar-phosphate backbone, optimized for oligonucleotide synthesis.
    • The target compound lacks the phosphoramidite and sugar moieties, focusing instead on a small-molecule design.
  • Functional Implications :
    • Compound 9’s thioether and sugar-phosphate groups are critical for RNA/protein interactions, whereas the target compound’s trifluorobenzoyl-pyrrolidine system may prioritize enzyme inhibition or receptor binding .

Hypothetical Pharmacological and Physicochemical Profiles

Based on structural analogs, the following table hypothesizes properties of 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine:

Property Target Compound Example 64 Compound 9
Molecular Weight ~375 g/mol (estimated) 536.4 g/mol (observed) ~900 g/mol (observed)
Lipophilicity (LogP) High (due to trifluorobenzoyl group) Moderate (polar ester reduces LogP) Low (sugar-phosphate backbone)
Metabolic Stability Likely high (fluorine reduces CYP450 metabolism) Moderate (ester hydrolysis susceptibility) Low (labile phosphoramidite linkage)
Target Engagement Kinase inhibition (hypothesized) Kinase inhibition (confirmed) Nucleic acid binding (confirmed)

Q & A

Basic: What are the key steps in synthesizing 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine?

Answer:
The synthesis typically involves:

Pyrimidine Core Construction : Condensation reactions using diketones and amidines under acidic/basic conditions to form the pyrimidine ring .

Pyrrolidine Functionalization : Introducing the pyrrolidine-3-yl-oxy group via nucleophilic substitution or Mitsunobu reaction.

Trifluorobenzoylation : Reacting the pyrrolidine intermediate with 2,3,4-trifluorobenzoyl chloride in the presence of a base (e.g., DMAP) to attach the benzoyl group .

Purification : Techniques like column chromatography or recrystallization ensure high purity.
Critical Parameters : Reaction temperature, solvent choice (e.g., DMF for acylation), and protecting group strategies (e.g., allyl groups for hydroxyl protection) are essential for yield optimization .

Advanced: How can enantioselective synthesis of the pyrrolidine moiety be achieved?

Answer:
Enantioselective synthesis requires:

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation to control stereochemistry.
  • Dynamic Kinetic Resolution : Employing enzymes or metal complexes to resolve racemic mixtures during functionalization steps.
  • Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess.
    Challenges : Competing side reactions and catalyst poisoning by fluorine atoms necessitate tailored reaction conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm trifluorobenzoyl attachment. 19^{19}F NMR is vital for tracking fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1200 cm1^{-1}) groups .

Advanced: How can structural ambiguities in the pyrrolidine-oxy linkage be resolved?

Answer:

  • X-ray Crystallography : Provides definitive bond lengths and angles, especially for the ether linkage and benzoyl orientation .
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity between the pyrimidine methyl group and pyrrolidine protons.
  • Computational Modeling : DFT calculations predict stable conformers, which are cross-validated with experimental data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HCT116, DU145) assess antiproliferative effects .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) evaluate target engagement.
  • Solubility Testing : HPLC or nephelometry in PBS/DMSO determines bioavailability thresholds .

Advanced: How can target-specific mechanisms of action be elucidated?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to putative targets (e.g., DNA or enzymes) .
  • CRISPR-Cas9 Knockout Models : Identify gene dependencies in cellular response.
  • Metabolomic Profiling : LC-MS tracks downstream metabolic changes post-treatment to infer pathways .

Basic: What are the stability considerations for this compound under physiological conditions?

Answer:

  • pH Stability : Assess degradation rates in buffers (pH 1–10) via HPLC.
  • Thermal Stability : TGA/DSC identifies decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation products.
    Key Finding : The trifluorobenzoyl group enhances hydrolytic stability compared to non-fluorinated analogs .

Advanced: How can contradictory cytotoxicity data between studies be reconciled?

Answer:

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Purity Analysis : LC-MS identifies impurities (e.g., unreacted intermediates) that may skew results.
  • Multi-Lab Validation : Collaborative studies using shared batches reduce inter-lab variability.

Basic: What computational tools predict the compound’s drug-likeness?

Answer:

  • ADMET Prediction : Software like SwissADME estimates LogP, solubility, and CYP450 interactions.
  • Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to prioritize targets.
  • PAINS Filtering : Removes pan-assay interference motifs (e.g., reactive thiols) .

Advanced: How can QSAR models optimize substituent effects on bioactivity?

Answer:

  • Descriptor Selection : Electronic (Hammett σ), steric (molar refractivity), and lipophilic (LogP) parameters are calculated for analogs.
  • Machine Learning : Random Forest or SVM models correlate descriptors with IC50_{50} values.
  • Synthetic Prioritization : Focus on derivatives with predicted lower toxicity (e.g., replacing 2,3,4-F3_3 with chloro groups) .

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